molecular formula C16H20N2O4S B269641 1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone

1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone

Cat. No. B269641
M. Wt: 336.4 g/mol
InChI Key: ULHQGGHWTBOVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders.

Mechanism of Action

1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the increased acetylation of histones, leading to changes in gene expression. This compound has also been shown to inhibit the activity of non-histone proteins, such as transcription factors and heat shock proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating the expression of pro-angiogenic genes.
In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of immune cells, such as T cells and macrophages, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone in lab experiments include its potent and selective inhibition of HDAC enzymes, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its potential therapeutic applications in various diseases.
The limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results. The optimal dosage and duration of treatment with this compound may also vary depending on the cell type and disease model being studied.

Future Directions

For the study of 1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone include the development of more potent and selective HDAC inhibitors, the identification of biomarkers that can predict patient response to this compound treatment, and the evaluation of this compound in combination with other therapeutic agents for the treatment of various diseases. The potential use of this compound in epigenetic editing and gene therapy is also an area of active research.

Synthesis Methods

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone involves the reaction of 4-methylbenzenesulfonyl chloride with 1-pyrrolidinecarbonyl-2-pyrrolidinone in the presence of a base, followed by the addition of 1-pyrrolidinecarbonyl-5-pyrrolidinone. The resulting compound is then purified to obtain this compound in its pure form.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20N2O4S/c1-12-4-6-13(7-5-12)23(21,22)18-14(8-9-15(18)19)16(20)17-10-2-3-11-17/h4-7,14H,2-3,8-11H2,1H3

InChI Key

ULHQGGHWTBOVKI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)N3CCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)N3CCCC3

Origin of Product

United States

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